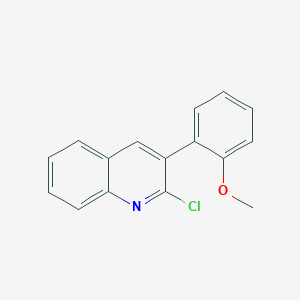
2-Chloro-3-(2-methoxyphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-methoxyphenyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methoxyphenyl)quinoline typically involves the reaction of 2-chloroquinoline with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-(2-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Oxidized products with different oxygen-containing functional groups.
- Reduced products with hydrogenated quinoline rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-methoxyphenyl)quinoline involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
3-(2-Methoxyphenyl)quinoline: Lacks the chloro group, affecting its reactivity and biological activity.
2-Methoxy-3-(2-chlorophenyl)quinoline: A positional isomer with different substitution patterns.
Uniqueness: 2-Chloro-3-(2-methoxyphenyl)quinoline is unique due to the combined presence of the chloro and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
85274-01-7 |
|---|---|
Formule moléculaire |
C16H12ClNO |
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
2-chloro-3-(2-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H12ClNO/c1-19-15-9-5-3-7-12(15)13-10-11-6-2-4-8-14(11)18-16(13)17/h2-10H,1H3 |
Clé InChI |
UYXYYZGIJRDKJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
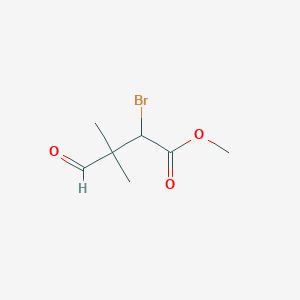



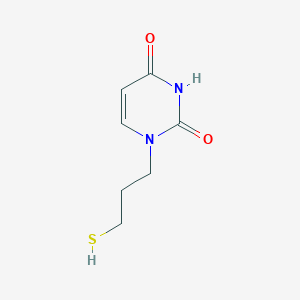
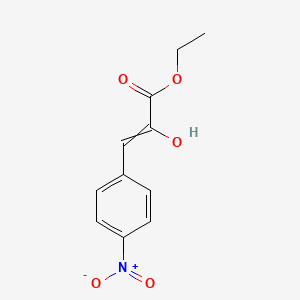
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
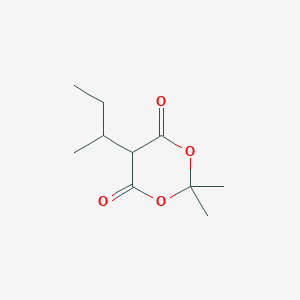
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
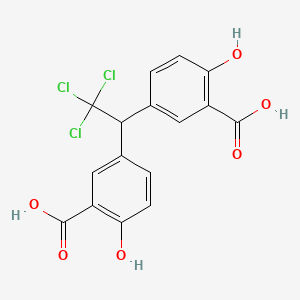
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)
